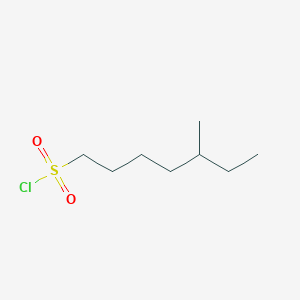
2-Ethyl-6-hexanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-hexanesulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is of interest in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hexanesulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of 2-ethyl-6-hexanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H18O3S+SOCl2→C8H17ClO2S+SO2+HCl
This reaction requires careful control of temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-hexanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Yields sulfides.
Oxidation: Forms sulfonic acids or sulfonates.
Scientific Research Applications
2-Ethyl-6-hexanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of surfactants, dyes, and polymers due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hexanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride (CH3SO2Cl)
- Ethanesulfonyl chloride (C2H5SO2Cl)
- Cyclohexanesulfonyl chloride (C6H11SO2Cl)
Uniqueness
2-Ethyl-6-hexanesulfonyl chloride is unique due to its branched alkyl chain, which can impart different physical and chemical properties compared to its linear or cyclic counterparts. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other sulfonyl chlorides may not be as effective.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
5-methylheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-8(2)6-4-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
HCNJYWVNMMGDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















